2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
Overview
Description
2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety fused with a hydroxybenzenecarboximidamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Compounds containing the 3,4-dihydro-2(1h)-quinolinone moiety, which is part of the structure of 2-[3,4-dihydro-1(2h)-quinolinyl]-n’-hydroxybenzenecarboximidamide, have been reported to interact with a variety of targets, including phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors .
Mode of Action
For instance, interaction with phosphodiesterase could lead to changes in cyclic nucleotide levels, while interaction with neurotransmitter receptors could influence neuronal signaling .
Biochemical Pathways
Given the potential targets of the compound, it is likely that it affects pathways related to cyclic nucleotide signaling, neurotransmission, and potentially others depending on the specific targets it interacts with .
Result of Action
Based on the potential targets of the compound, it is likely that it could influence cellular signaling, neurotransmission, and other cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to generate the quinoline core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Catalysts and reagents such as trifluoromethanesulfonic anhydride and 2-chloropyridine may be employed to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds have a similar dihydroquinoline structure but are used primarily for their antifungal and antioomycete activities.
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds exhibit higher activity in certain biological assays compared to their unsaturated analogues.
Uniqueness
2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide is unique due to its combined quinoline and hydroxybenzenecarboximidamide structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPATPMNCDTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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